4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a bromophenyl group, and a morpholine ring
Preparation Methods
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Pyrrolin-2-one Ring: This can be synthesized through a condensation reaction involving appropriate precursors.
Attachment of the Morpholine Ring: This step typically involves nucleophilic substitution reactions where the morpholine ring is introduced.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing anti-tumor, antibacterial, and antiviral agents.
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: The compound’s properties may be exploited in the creation of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and bromophenyl-containing molecules. For example:
- 2-(2-(1-Benzofuran-2-ylcarbonyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate
- 2-(2-(1-Benzofuran-2-ylcarbonyl)carbohydrazonoyl)-4-bromophenyl 3-phenylacrylate
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23BrN2O5 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-bromophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H23BrN2O5/c26-18-7-5-16(6-8-18)22-21(23(29)20-15-17-3-1-2-4-19(17)33-20)24(30)25(31)28(22)10-9-27-11-13-32-14-12-27/h1-8,15,22,30H,9-14H2 |
InChI Key |
VRYABNRFAPFFQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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